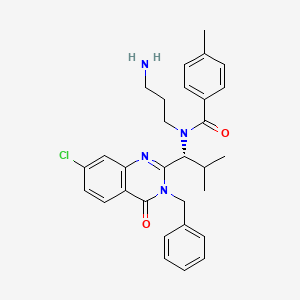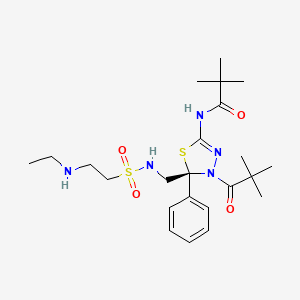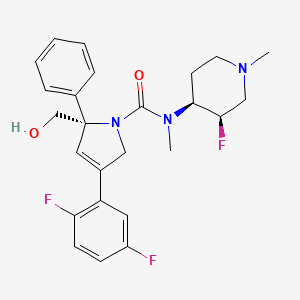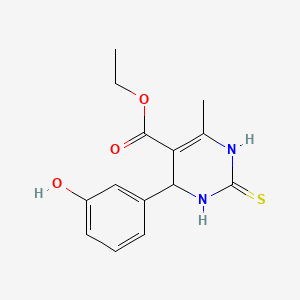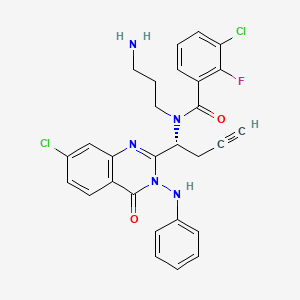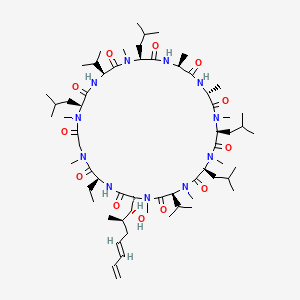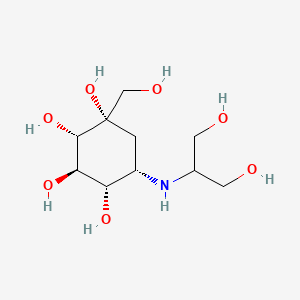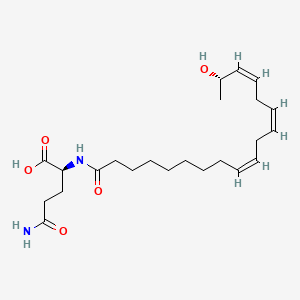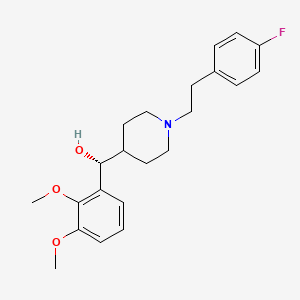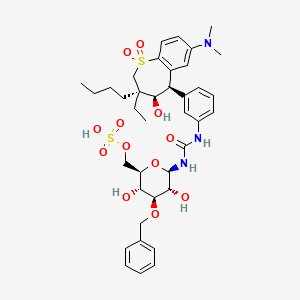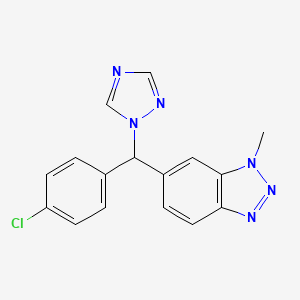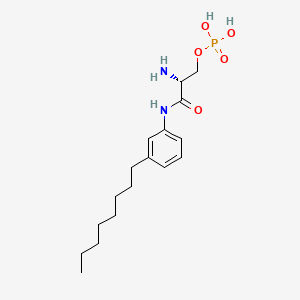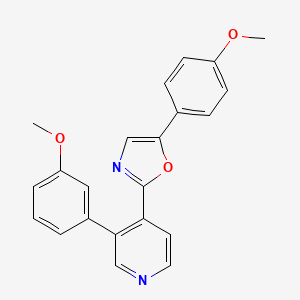
PC-046
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC-046 is a diaryl-oxazole based compound known for its potent anticancer properties. It inhibits several protein kinases that are overexpressed in human pancreatic cancers, including tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and proto-oncogene Pim-1 . This compound blocks the cell cycle in the S-phase and induces cell apoptosis and necrosis . It has shown efficacy in various tumor types, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of PC-046 involves the creation of a biaryl-oxazole structure. The detailed synthetic route and reaction conditions are reported in scientific literature . For in vitro studies, this compound is prepared in dimethyl sulfoxide (DMSO) and subsequently diluted into aqueous media at a final working concentration of less than 0.1% DMSO . For in vivo studies, this compound is prepared and administered in 100% DMSO . Industrial production methods are not widely documented, but the compound’s synthesis is typically carried out in specialized laboratories due to its research-focused applications .
Chemical Reactions Analysis
PC-046 undergoes various chemical reactions, primarily involving its interaction with protein kinases. It is known to inhibit tubulin polymerization, leading to cell cycle arrest in metaphase . The compound’s major products from these reactions include apoptotic and necrotic cells . Common reagents and conditions used in these reactions include DMSO for solubilization and specific inhibitors for in vitro studies .
Scientific Research Applications
PC-046 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein kinases and tubulin polymerization . In biology, it serves as a tool to understand cell cycle regulation and apoptosis . In medicine, this compound is being investigated for its potential to treat various cancers, including pancreatic, hematologic, and prostate cancers . Its high oral bioavailability and lack of acute myelotoxicity make it a valuable compound for further research .
Mechanism of Action
The mechanism of action of PC-046 involves its binding to tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound causes cell cycle arrest in metaphase, leading to apoptosis and necrosis . The compound also inhibits several cancer-relevant kinases, including tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and proto-oncogene Pim-1 . These molecular targets and pathways are crucial for the compound’s anticancer effects .
Comparison with Similar Compounds
PC-046 is unique among tubulin-binding agents due to its ease of synthesis, lack of multidrug resistance cross-resistance, good oral bioavailability, and lack of acute myelotoxicity . Similar compounds include vincristine and vinblastine, which also target tubulin but have different pharmacokinetic profiles and side effects . The COMPARE algorithm in the NCI-60 cell line panel demonstrated that this compound closely correlates with these known tubulin destabilizing agents, with correlation coefficients of approximately 0.7 .
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3 |
InChI Key |
CTNUOHRUVZXVHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
FTI2153; FTI 2153; FTI2153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


